Tantalum tetraethoxide dimethylaminoethoxide
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Descripción general
Descripción
Tantalum tetraethoxide dimethylaminoethoxide, also known as Ta(OEt)4(DMAE), is a chemical compound with the molecular formula C12H30NO5Ta . It is a colorless to amber liquid that is sensitive to air and moisture . It has a molecular weight of 449.32 g/mol .
Molecular Structure Analysis
The linear formula of Tantalum tetraethoxide dimethylaminoethoxide is Ta(OC2H5)4OCH2CH2N(CH3)2 . The structure conforms to H1 NMR .Chemical Reactions Analysis
Tantalum tetraethoxide dimethylaminoethoxide and Titanium bis-ethoxide bis-dimethylaminoethoxide have been used as precursors for Ta2O5 and (TiO2)-(Ta2O5) films. These films have been deposited on silicon at low temperature by Injection Metallorganic Chemical Vapor Deposition (IMOCVD) .Physical And Chemical Properties Analysis
Tantalum tetraethoxide dimethylaminoethoxide is a liquid with a boiling point of 125°C (257°F) at 1 mm Hg . It is sensitive to air and moisture .Aplicaciones Científicas De Investigación
Use in Deposition of Tantalum-Containing Materials : Tantalum(V) aminoalcoholate derivatives, including Tantalum tetraethoxide dimethylaminoethoxide, have been identified as potentially important in the deposition of tantalum-containing materials. These compounds are relatively stable and do not react with moist air. Their application in the deposition of complex oxides by liquid injection Metal-Organic Chemical Vapor Deposition (MOCVD) is discussed (Davies et al., 1999).
Development of Low Leakage Current Capacitors : Research on Tantalum pentoxide (Ta2O5) films chemically deposited on silicon using Tantalum tetraethoxide dimethylaminoethoxide as a precursor has shown promising results. These films demonstrated good conformality, reduced hydrocarbon contamination, and low leakage current, which are crucial for the development of capacitors with low effective SiO2 thickness (Yang & Cheng, 2005).
Improvement in Corrosion Resistance and Cytocompatibility : A study demonstrated the application of Tantalum surface functionalization on biomedical alloys, where Tantalum tetraethoxide dimethylaminoethoxide was used. This application significantly enhanced the corrosion resistance and cytocompatibility, making it a viable option for medical device coatings (Jin et al., 2017).
Enhanced Dielectric Properties : Tantalum pentoxide dielectric films deposited on silicon using Tantalum tetraethoxide dimethylaminoethoxide exhibit enhanced dielectric properties. The films showed high leakage currents due to carbon impurities and demonstrated conventional capacitance-voltage characteristics (Mooney et al., 1999).
Atomic Layer Deposition of Strontium Tantalate Thin Films : In another study, strontium tantalate thin films were grown using Tantalum tetraethoxide dimethylaminoethoxide as a precursor. The films were amorphous initially but crystallized upon annealing, indicating potential applications in electronic materials and coatings (Vehkamäki et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
2-(dimethylamino)ethanol;ethanol;tantalum |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.4C2H6O.Ta/c1-5(2)3-4-6;4*1-2-3;/h6H,3-4H2,1-2H3;4*3H,2H2,1H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODRYJGUVQEOOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CCO.CCO.CCO.CN(C)CCO.[Ta] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H35NO5Ta |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tantalum tetraethoxide dimethylaminoethoxide |
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